2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, the furan ring could undergo electrophilic aromatic substitution, and the dihydropyrimidinone ring could undergo reactions at the carbonyl group .Scientific Research Applications
1. Hydrogen Bonded Chain and Ribbon Formation
Quiroga et al. (2010) studied the formation of hydrogen-bonded chains and ribbons in compounds similar to the one . They discovered that in certain conditions, molecules can link into chains or ribbons through hydrogen bonds, showcasing the compound's potential in forming complex molecular structures (Quiroga et al., 2010).
2. Antibacterial Activity
Hassan et al. (2020) explored the design and synthesis of compounds including 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one as Nitrofurantoin® analogues. They evaluated these compounds for antibacterial properties against various bacteria, indicating the compound's utility in developing new antibacterial agents (Hassan et al., 2020).
3. Potential Antimicrobial and Anti-Inflammatory Applications
El‐Emary et al. (2021) synthesized a series of derivatives from a similar compound and evaluated them for antibacterial, antifungal, and anti-inflammatory activities. This research suggests the potential of such compounds in treating various infections and inflammation (El‐Emary et al., 2021).
4. Tuberculocidic Activity
Erkin et al. (2012) synthesized compounds related to 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one and found them to have pronounced tuberculocidic activity. This indicates the compound's potential use in developing treatments for tuberculosis (Erkin et al., 2012).
5. Antimicrobial Activity of Related Heterocyclic Compounds
Abdelhamid et al. (2019) conducted research on pyrazolines, closely related to the compound . They synthesized a series of derivatives and evaluated them for antimicrobial activity, suggesting potential antimicrobial applications (Abdelhamid et al., 2019).
properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-5-11(18)15-12(14-7)17-10(13)6-8(16-17)9-3-2-4-19-9/h2-6H,13H2,1H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMAMVNIYOFSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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